molecular formula C20H38Cl2N2O3S2 B140704 Cevimelinehydrochloride CAS No. 153504-69-9

Cevimelinehydrochloride

Katalognummer B140704
CAS-Nummer: 153504-69-9
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: ZSTLCHCDLIUXJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cevimelinehydrochloride, also known as Evoxac, is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used to treat the symptoms of dry mouth often experienced by patients with Sjögren’s syndrome . It works by causing certain glands in the mouth to produce more saliva .


Molecular Structure Analysis

Cevimelinehydrochloride has a molecular weight of 489.56 and a chemical formula of C20H38Cl2N2O3S2 . Its IUPAC name is bis((2S,5’S)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane]) hydrate dihydrochloride .


Chemical Reactions Analysis

Cevimeline is a cholinergic agonist which binds to muscarinic receptors . Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands .


Physical And Chemical Properties Analysis

Cevimelinehydrochloride has a molecular weight of 235.77 and is recommended to be stored at 4°C in sealed storage, away from moisture .

Wissenschaftliche Forschungsanwendungen

Treatment of Xerostomia in Sjögren’s Syndrome

Cevimeline hydrochloride is extensively studied for its efficacy in treating xerostomia (dry mouth) associated with Sjögren’s syndrome. It acts as a specific agonist of the M3 muscarinic receptor, improving symptoms of xerostomia and xerophthalmia (dry eyes). Research has shown significant improvement in the Xerostomia Inventory and General Oral Health Assessment Index scores, as well as the objective rating of xerostomic signs in the oral cavity after treatment with cevimeline. However, improvements in salivary flow rates and dry eye symptoms have not always been consistent (Leung et al., 2008), (Fife et al., 2002).

Structural Characterization

Structural and physicochemical investigations have been conducted on cevimeline. The synthesis of cevimeline yields both cis- and trans-isomers, with only the cis-isomer recognized as the active pharmaceutical ingredient. Studies on the hydrochloride hemihydrates of both isomers revealed differences in crystal packing, melting points, and solubility, highlighting the importance of isomer selection in pharmaceutical formulations (Stepanovs et al., 2016).

Efficacy in Sjögren’s Syndrome

Cevimeline hydrochloride hydrate has shown increased salivary flow and improved subjective and objective symptoms in patients with xerostomia due to Sjögren's syndrome. The drug's efficacy has been demonstrated in various studies, indicating its potential as a therapeutic agent for SS (Shiozawa, 2002), (Ohyama et al., 2007).

Impact on Salivation Mechanism

Cevimeline and pilocarpine, both muscarinic agonists, have been studied for their effects on fluid secretion from mouse submandibular glands. The mechanism of cevimeline was compared with that of pilocarpine and carbachol, revealing insights into the activation of Na+/H+ exchange and its role in salivation. This study sheds light on the specific activation patterns of these agonists and their impact on saliva composition (Kondo et al., 2011).

Effects on Gastrointestinal Motility

Investigations into the effects of cevimeline on gastrointestinal motility have been conducted, particularly in patients with non-ulcer dyspepsia. Cevimeline administration improved dyspepsia symptoms, suggesting its potential use as a therapeutic agent for gastrointestinal disorders (Chiba et al., 2007).

Extended-Release Tablet Formulation

Research on extended-release (ER) tablets of cevimeline hydrochloride has been conducted to understand its in vivo absorption and performance. This study highlights the importance of considering gastrointestinal residence time in the evaluation of ER tablets, contributing to the optimization of dosage forms for improved therapeutic outcomes (Tajiri et al., 2010).

Wirkmechanismus

Cevimeline binds and activates the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from the secretory glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .

Safety and Hazards

Cevimeline may cause serious side effects, including severe pain in your stomach, side, or lower back; vomiting; fast, slow, or uneven heart rate; painful or difficult urination; a light-headed feeling, like you might pass out; or dehydration symptoms . It should not be taken if you have uncontrolled asthma, glaucoma, or an eye condition called iritis or uveitis .

Zukünftige Richtungen

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .

Eigenschaften

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLCHCDLIUXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001338113
Record name 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimelinehydrochloride

CAS RN

153504-69-9, 153504-70-2
Record name 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimelinehydrochloride
Reactant of Route 2
Cevimelinehydrochloride
Reactant of Route 3
Cevimelinehydrochloride
Reactant of Route 4
Cevimelinehydrochloride
Reactant of Route 5
Cevimelinehydrochloride
Reactant of Route 6
Cevimelinehydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.